molecular formula C21H34O4 B12337453 (5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Cat. No.: B12337453
M. Wt: 350.5 g/mol
InChI Key: CCHFCGDZFKTYGK-SQVAYOITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid typically involves multiple steps, including the formation of the cyclohexyl ring and the introduction of hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclohexyl ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: A compound with a similar hydroxyl group but different structural features.

    p-Hydroxyphenylethanol: Another hydroxylated compound with distinct aromatic properties.

    4-Hydroxybenzaldehyde: A compound with a hydroxyl group and an aldehyde functional group.

Uniqueness

(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is unique due to its complex structure, which includes multiple hydroxyl groups and a cyclohexyl ring

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C21H34O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7-14H2,(H,23,24)/b15-6+/t16?,17-,18?,19?/m1/s1

InChI Key

CCHFCGDZFKTYGK-SQVAYOITSA-N

Isomeric SMILES

C1CCC(CC1)(CC[C@H]2C(CC3C2C/C(=C/CCCC(=O)O)/C3)O)O

Canonical SMILES

C1CCC(CC1)(CCC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.